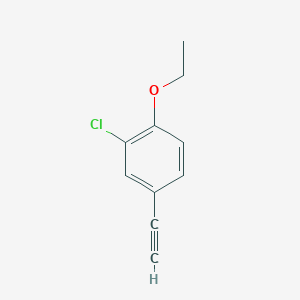

2-Chloro-1-ethoxy-4-ethynylbenzene

Overview

Description

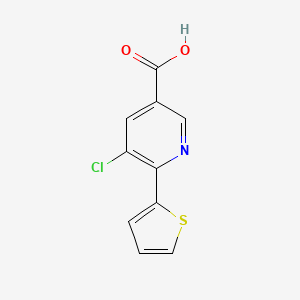

“2-Chloro-1-ethoxy-4-ethynylbenzene” is a chlorinated benzene derivative . It is an aromatic compound, which means it contains a benzene ring, a cyclic structure of six carbon atoms with alternating single and double bonds .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “2-Chloro-1-ethoxy-4-ethynylbenzene” consists of a benzene ring with chlorine, ethoxy, and ethynyl substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the ring .Scientific Research Applications

Synthesis and Characterization

2-Chloro-1-ethoxy-4-ethynylbenzene serves as a precursor in the synthesis of complex organic compounds. For instance, it has been used in the ethoxylation of p-chloronitrobenzene under ultrasound irradiation conditions, demonstrating the role of phase-transfer catalysts in nucleophilic substitution reactions (Wang & Rajendran, 2007). Furthermore, the compound has been involved in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, highlighting its utility in creating substances with potential environmental impact due to its high yield and little pollution (Zi-qiang, 2007).

Mechanistic Studies

The compound's derivatives have been studied for their reaction mechanisms. For example, chloroethynyllithium conversions into chloro- and ethoxy-ethynyl compounds with thiolsulphonate in liquid ammonia have been explored, providing insights into the stability and reactivity of such acetylenic ethers (Nooi & Arens, 2010).

Environmental and Biological Applications

Chloroperoxidases from fungi have been shown to chlorinate and cleave 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-dihydroxypropane, a lignin model compound. This suggests potential environmental roles for such enzymes in lignin degradation and the production of chloroaromatics (Ortiz-Bermúdez, Srebotnik, & Hammel, 2003).

Material Science and Catalysis

In material science, derivatives of 2-Chloro-1-ethoxy-4-ethynylbenzene have been utilized in the assembly of ethynylbenzene-linked Co(III) complexes. These complexes offer insights into electrochemical behaviors and the potential for constructing metallodendrimers (Hoffert et al., 2012).

Organic Chemistry and Synthesis

Moreover, it's involved in the cyclotrimerization process to produce 1,3,5-Tri(p-chlorophenyl)benzene, demonstrating high yields under environmentally benign conditions, and highlighting the compound's role in facilitating green chemistry approaches (Li-ming, 2008).

properties

IUPAC Name |

2-chloro-1-ethoxy-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5-7H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRZZIGZXRGUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-ethoxy-4-ethynylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1461120.png)

![5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride](/img/structure/B1461124.png)

![6-Ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1461125.png)

![11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride](/img/structure/B1461128.png)

![(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1461131.png)